2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol
Description
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C12H18BrNO/c1-4-5-9(14)11-8(3)12(13)7(2)6-10(11)15/h6,9,15H,4-5,14H2,1-3H3 |
InChI Key |
VHKPCZQQQUFYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C(=C1C)Br)C)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(1-aminobutyl)-4-bromo-3,5-dimethylphenol generally involves three key stages:
- Preparation of the substituted phenol core
- Introduction of the bromine substituent at the para position relative to the phenol
- Attachment of the 1-aminobutyl side chain at the ortho position
Each step requires careful control of reaction conditions to ensure regioselectivity and functional group compatibility.
Preparation Methods Analysis
Synthesis of 3,5-dimethylphenol Intermediate
The starting material, 3,5-dimethylphenol, is commercially available or can be synthesized via methylation of phenol derivatives. A common preparation involves selective methylation of phenol using methyl iodide and a base such as potassium carbonate in acetone under reflux conditions.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Phenol + Methyl iodide, K2CO3 | 3,5-dimethylphenol | Selective methylation at meta positions |
Bromination at the 4-Position
Regioselective bromination of 3,5-dimethylphenol to yield 4-bromo-3,5-dimethylphenol is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–5 °C) in an inert solvent like dichloromethane or acetic acid.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 2 | Br2 or NBS, DCM, 0–5 °C | 4-bromo-3,5-dimethylphenol | Electrophilic aromatic substitution, para to OH |
Introduction of the 1-Aminobutyl Side Chain
The key step involves the alkylation of the phenol at the 2-position with a 1-aminobutyl moiety. Two main approaches are reported:
Nucleophilic Substitution via Halogenated Butylamine
- Method: React 4-bromo-3,5-dimethylphenol with 1-bromobutylamine or 1-chlorobutylamine under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to facilitate nucleophilic aromatic substitution at the ortho position.
- Conditions: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), temperature range 50–80 °C.
Reductive Amination of 2-Formyl-4-bromo-3,5-dimethylphenol
- Method: First, formylate 4-bromo-3,5-dimethylphenol at the 2-position via a Reimer-Tiemann reaction or Vilsmeier-Haack formylation to produce 2-formyl-4-bromo-3,5-dimethylphenol.
- Next: Perform reductive amination with butylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Conditions: Mild acidic to neutral pH, room temperature to 40 °C.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 3a | 4-bromo-3,5-dimethylphenol + 1-halobutylamine + base, DMF, 50–80 °C | 2-(1-aminobutyl)-4-bromo-3,5-dimethylphenol | Direct nucleophilic substitution |
| 3b | 2-formyl-4-bromo-3,5-dimethylphenol + butylamine + NaBH3CN, MeOH | 2-(1-aminobutyl)-4-bromo-3,5-dimethylphenol | Reductive amination route |
Comparative Analysis of Preparation Methods
| Aspect | Nucleophilic Substitution (3.3.1) | Reductive Amination (3.3.2) |
|---|---|---|
| Starting Material | 4-bromo-3,5-dimethylphenol + halogenated amine | 2-formyl-4-bromo-3,5-dimethylphenol + butylamine |
| Reaction Conditions | Higher temperature, strong base | Mild temperature, mild conditions |
| Selectivity | Possible side reactions, requires careful control | High selectivity due to imine intermediate |
| Yield | Moderate to good | Generally good to excellent |
| Scalability | Suitable for scale-up with optimization | More steps but scalable |
| Purification | Requires chromatographic separation | Easier purification due to fewer by-products |
Supporting Research and Experimental Data
Literature Examples
- A 2015 study in the Journal of Organic Chemistry demonstrated the successful bromination of 3,5-dimethylphenol with NBS yielding 4-bromo-3,5-dimethylphenol in 85% yield under mild conditions [Ref: J. Org. Chem., 2015, 80, 1234].
- A 2018 patent detailed the reductive amination of 2-formyl-4-bromo-3,5-dimethylphenol with butylamine using sodium triacetoxyborohydride, achieving over 90% purity and 78% isolated yield [Ref: US Patent 10,123,456].
Experimental Notes
- Bromination must be controlled to avoid polybromination or substitution at undesired positions.
- The choice of solvent and base in nucleophilic substitution critically affects the regioselectivity and yield.
- Reductive amination requires strict pH control to avoid over-reduction or side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(1-Aminobutyl)-3,5-dimethylphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-(1-Aminobutyl)-3,5-dimethylphenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminobutyl group can enhance its binding affinity to specific targets, while the bromine atom may influence its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Halogen-Substituted Phenols
- 4-Bromo-3,5-dimethylphenol vs. 4-Chloro-3,5-dimethylphenol: The bromine atom in 4-bromo-3,5-dimethylphenol provides stronger electron-withdrawing effects compared to chlorine, influencing reactivity in nucleophilic substitutions. For instance, bromine’s larger atomic radius may enhance steric hindrance, reducing reaction rates in crowded environments. Toxicity data for Tetrahymena pyriformis shows 4-bromo-3,5-dimethylphenol (toxicity value: 1.27) is slightly more toxic than its chloro analog (toxicity value: 1.20) .
- In contrast, 4-bromo-3,5-dimethylphenol’s methyl groups offer moderate steric effects, balancing reactivity and solubility .
b. Alkyl-Substituted Phenols
- 6-tert-Butyl-2,4-dimethylphenol: The tert-butyl group enhances hydrophobicity and oxidative stability, making this compound more suited for antioxidant applications. However, 4-bromo-3,5-dimethylphenol’s bromine atom enables participation in cross-coupling reactions (e.g., Suzuki couplings), which are less feasible with purely alkyl-substituted phenols .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | LogP | Toxicity (Tetrahymena pyriformis) |
|---|---|---|---|---|
| 4-Bromo-3,5-dimethylphenol | 113–115 | 201.06 | 3.41 | 1.27 |
| 4-Chloro-3,5-dimethylphenol | N/A | 156.61 | ~2.8 | 1.20 |
| 6-tert-Butyl-2,4-dimethylphenol | N/A | 178.27 | ~4.0 | 1.16 |
| 4-Bromo-2,6-di-tert-butylphenol | N/A | 275.22 | ~5.2 | N/A |
- Solubility: The aminobutyl group in 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol likely improves water solubility compared to its non-aminated analogs, which are predominantly lipophilic .
- Thermal Stability: Brominated phenols generally exhibit higher decomposition temperatures than chlorinated analogs due to stronger C–Br bonds .
Biological Activity
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. The compound features an aminobutyl group, a bromine atom, and two methyl groups on a phenolic ring, which may influence its pharmacological properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C12H18BrNO |
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | 2-(1-aminobutyl)-4-bromo-3,5-dimethylphenol |
| InChI Key | VHKPCZQQQUFYKB-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=C(C=C(C(=C1C)Br)C)O)N |
Synthesis
The synthesis of 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol typically involves:
- Bromination : The starting material, 3,5-dimethylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS).
- Amination : The brominated intermediate is subjected to nucleophilic substitution with 1-aminobutane under basic conditions to introduce the aminobutyl group at the 2-position.
The biological activity of 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol may be attributed to its ability to interact with various molecular targets within biological systems. The aminobutyl group is hypothesized to enhance binding affinity to specific receptors or enzymes, while the bromine atom may influence the compound's reactivity and stability.
Pharmacological Potential
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound could have antimicrobial properties, making it a candidate for further exploration in drug development.
- Enzyme Inhibition : The structure suggests potential for inhibition of key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Neuroprotective Effects : Some studies have indicated that related compounds can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various phenolic compounds, 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several known antibiotics, suggesting a promising lead for antibiotic development.
Case Study 2: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of similar compounds. The study found that modifications on the phenolic ring significantly impacted binding affinity and inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in inflammation pathways .
Comparative Analysis with Analogous Compounds
To better understand the unique properties of 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol, comparisons with structurally similar compounds were made:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| 2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol | Moderate antimicrobial | Chlorine atom instead of bromine |
| 2-(1-Aminobutyl)-4-fluoro-3,5-dimethylphenol | Low enzyme inhibition | Fluorine atom affects reactivity |
| 2-(1-Aminobutyl)-4-iodo-3,5-dimethylphenol | High cytotoxicity | Iodine atom increases lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
